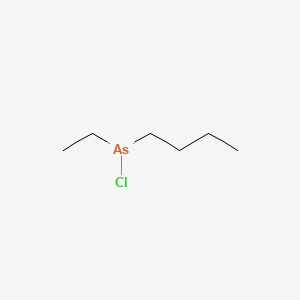
Arsine, butylchloroethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Arsine, butylchloroethyl- is an organoarsenic compound that contains arsenic, butyl, chloro, and ethyl groups. It is a member of the arsine family, which includes compounds with the general formula AsH₃₋ₓRₓ, where R represents aryl or alkyl groups .
Preparation Methods
The preparation of arsine, butylchloroethyl- involves the synthesis of high-purity arsenic compounds. One common method is the reduction of arsenic trioxide (As₂O₃) with carbon or carbon monoxide at high temperatures (≥700°C) . Another method involves the oxidative roasting of arsenopyrite (FeAsS) to produce arsenic trioxide, which is then reduced to elemental arsenic . The synthesis of arsine, butylchloroethyl- specifically would involve the reaction of butylchloroethyl groups with arsine or its derivatives under controlled conditions.
Chemical Reactions Analysis
Arsine, butylchloroethyl- undergoes various chemical reactions, including oxidation, reduction, and substitution. It reacts with halogens such as chlorine and fluorine, which can result in explosive reactions . It can also react with strong oxidizing agents like potassium permanganate and nitric acid . The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with oxygen can produce arsenic trioxide and water .
Scientific Research Applications
Arsine, butylchloroethyl- has several scientific research applications. In chemistry, it is used as a precursor for the synthesis of other organoarsenic compounds . In biology and medicine, it is studied for its toxicological effects and potential use as a chemical warfare agent . In industry, it is used in the semiconductor industry as a dopant for silicon and germanium . Its unique properties make it valuable for various research and industrial applications.
Mechanism of Action
The mechanism of action of arsine, butylchloroethyl- involves its interaction with cellular components, leading to toxic effects. It causes rapid and severe hemolysis by disrupting the cell membrane and altering ion levels . The compound can also induce oxidative stress, genotoxicity, and epigenetic alterations . These effects are mediated through the formation of reactive oxygen species and the inhibition of metabolic pathways .
Comparison with Similar Compounds
Arsine, butylchloroethyl- can be compared with other similar compounds such as arsine (AsH₃), stibine (SbH₃), and phosphine (PH₃). These compounds share similar toxicological properties and applications . arsine, butylchloroethyl- is unique due to the presence of butyl and chloroethyl groups, which confer distinct chemical and physical properties . This uniqueness makes it valuable for specific applications in research and industry.
Properties
CAS No. |
64049-05-4 |
|---|---|
Molecular Formula |
C6H14AsCl |
Molecular Weight |
196.55 g/mol |
IUPAC Name |
butyl-chloro-ethylarsane |
InChI |
InChI=1S/C6H14AsCl/c1-3-5-6-7(8)4-2/h3-6H2,1-2H3 |
InChI Key |
ZPVMBZQCJSIJDS-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[As](CC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


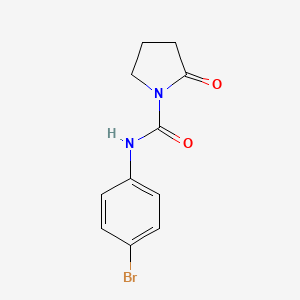
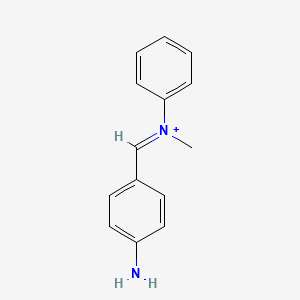

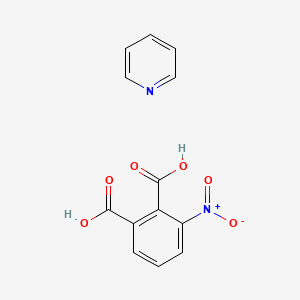




![[(5,6-Dimethoxy-2-phenyl-1H-indol-3-yl)sulfanyl]acetic acid](/img/structure/B14493508.png)
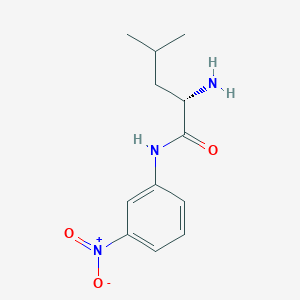

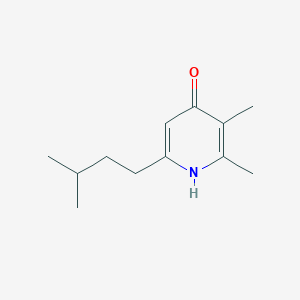
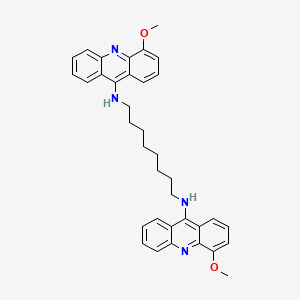
![2,5-Pyrrolidinedione, 1-[(1-methylethoxy)methyl]-](/img/structure/B14493530.png)
